Dmt-Pro-Trp-D-2-Nal-NH2
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H44N6O5 |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H44N6O5/c1-23-16-26(17-24(2)36(23)47)19-31(41)40(51)46-15-7-12-35(46)39(50)45-34(21-29-22-43-32-11-6-5-10-30(29)32)38(49)44-33(37(42)48)20-25-13-14-27-8-3-4-9-28(27)18-25/h3-6,8-11,13-14,16-18,22,31,33-35,43,47H,7,12,15,19-21,41H2,1-2H3,(H2,42,48)(H,44,49)(H,45,50)/t31-,33+,34-,35-/m0/s1 |
InChI Key |
DAHITVLHYSLLFU-ZFOKTMFVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)N)N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)N)N |
Origin of Product |
United States |
In Vitro Opioid Receptor Binding and Functional Activity of Dmt Pro Trp D 2 Nal Nh2
Quantitative Assessment of Opioid Receptor Binding Affinity
The binding affinity of a ligand for a receptor is a critical measure of their interaction strength, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher affinity. The binding profile of Dmt-Pro-Trp-D-2-Nal-NH2 has been determined using competitive binding assays with radiolabeled ligands.
This compound exhibits high binding affinity for the mu-opioid receptor (MOR). Radioligand binding assays have determined its Ki value to be approximately 2.38 nM. kuleuven.beresearchgate.net This indicates a strong and specific interaction with the MOR.
The compound also binds to the delta-opioid receptor (DOR), but with a lower affinity compared to the MOR. The reported Ki value for DOR is 17.4 nM. kuleuven.be
Detailed quantitative binding data for this compound at the kappa-opioid receptor (KOR) was not extensively covered in the reviewed scientific literature, which has primarily focused on its MOR and DOR activities. kuleuven.be
Receptor selectivity is determined by comparing the binding affinities of a compound for different receptor subtypes. This compound is a selective MOR ligand. researchgate.netscispace.com Based on its Ki values, it demonstrates a 7.31-fold preference for the MOR over the DOR. kuleuven.be This selectivity profile is a key characteristic of its pharmacological identity. kuleuven.be
Interactive Table: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Mu-Opioid Receptor (MOR) | 2.38 kuleuven.be |
| Delta-Opioid Receptor (DOR) | 17.4 kuleuven.be |
| Kappa-Opioid Receptor (KOR) | Not Reported |
Functional Characterization of Receptor Modulatory Effects
Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activator) or an antagonist (blocker).
The functional activity of this compound has been characterized using classic in vitro models, including the guinea pig ileum (GPI) bioassay and cell-based calcium mobilization assays. These studies have consistently identified it as a potent MOR antagonist. kuleuven.beresearchgate.net
In the GPI assay, which measures the functional effect on smooth muscle contraction, this compound demonstrated clear antagonist properties with a Ke value of 8.27 nM. kuleuven.be The Ke value represents the equilibrium dissociation constant of an antagonist, with a lower value indicating higher antagonist potency.
Similarly, in functional assays measuring aequorin-derived luminescence triggered by changes in intracellular calcium in recombinant cells, this compound was confirmed to be a potent µ-antagonist. kuleuven.beresearchgate.net It is noteworthy that one study observed weak partial agonist activity under specific assay conditions, though its predominant profile is that of an antagonist. kuleuven.be
Interactive Table: Functional Activity of this compound at the Mu-Opioid Receptor
| In Vitro Assay | Functional Activity | Potency (Ke) |
| Guinea Pig Ileum (GPI) | Antagonist | 8.27 nM kuleuven.be |
| Calcium Mobilization | Antagonist | Not Quantified kuleuven.be |
DOR Functional Antagonism and Agonism (e.g., MVD, Calcium Mobilization)
This compound (antanal-1) demonstrates clear antagonist activity at the delta-opioid receptor (DOR) in various in vitro functional assays. In the classic mouse vas deferens (MVD) isolated tissue assay, which is highly sensitive to DOR ligands, antanal-1 was characterized as a DOR antagonist. It exhibited an antagonist potency (Ke) of 8.27 ± 0.84 nM when tested against the selective DOR agonist DPDPE ([D-Pen2,D-Pen5]enkephalin). science.gov However, one report also described it as a partial agonist with a low efficacy (e = 0.37), suggesting very weak intrinsic activity at this receptor under certain conditions. science.gov
Further evidence of its antagonist profile comes from aequorin luminescence-based calcium mobilization assays. science.gov These assays were conducted on Chinese Hamster Ovary (CHO) cells recombinantly expressing the human DOR (CHO-DOR-Aeq). In this system, antanal-1 did not produce any significant agonist-induced calcium response on its own. kuleuven.be When used as an antagonist against the DOR agonist deltorphin-II, it showed a pA2 value of 7.61, which quantifies its antagonist potency. science.govkuleuven.be The binding affinity (Ki) of antanal-1 for the DOR was determined to be 17.4 ± 2.8 nM in rat brain membrane binding assays. science.gov
| Assay | Receptor Source | Parameter | Value | Reference Agonist/Ligand |
|---|---|---|---|---|
| Receptor Binding | Rat Brain Homogenates | Ki | 17.4 ± 2.8 nM | [3H]DSLET |
| Mouse Vas Deferens (MVD) | Isolated Tissue | Ke (Antagonist) | 8.27 ± 0.84 nM | DPDPE |
| Calcium Mobilization | CHO-DOR-Aeq Cells | pA2 (Antagonist) | 7.61 | Deltorphin-II |
| Calcium Mobilization | CHO-DOR-Aeq Cells | Agonist Activity | No significant response | N/A |
KOR Functional Modulation
The functional activity of this compound at the kappa-opioid receptor (KOR) appears to be negligible based on available reports for this class of compounds. Studies on series of endomorphin analogues, including those with Dmt at position 1, have generally shown a lack of KOR agonism. researchgate.net For instance, many endomorphin-2 analogs tested in calcium mobilization assays were found to be inactive at the KOR. acs.org While specific binding affinity (Ki) or functional antagonist data for this compound at the KOR are not explicitly detailed in the reviewed literature, the existing evidence suggests it does not significantly modulate this receptor.
Ligand Bias and Signaling Pathway Selectivity at Opioid Receptors
Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways upon binding to a single receptor. For G-protein coupled receptors (GPCRs) like the opioid receptors, the two major pathways involve G-protein activation and β-arrestin recruitment. nih.gov
G-Protein Signaling Modulation (e.g., Adenylyl Cyclase, BRET Assays)
Opioid receptors mediate their primary effects through the activation of inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, modulate ion channels, and trigger other intracellular signaling cascades. kuleuven.benih.gov Assays measuring the inhibition of adenylyl cyclase, [35S]GTPγS binding, or Bioluminescence Resonance Energy Transfer (BRET) between the receptor and G-protein are common methods to quantify a ligand's effect on this pathway. nih.gov
This compound is a potent µ-opioid receptor (MOR) antagonist. researchgate.netscience.gov Its antagonist activity in functional assays like the guinea pig ileum (GPI) and MVD, as well as in calcium mobilization assays, is a direct reflection of its ability to block G-protein-mediated signaling initiated by agonist compounds. science.gov While specific data from [35S]GTPγS or BRET assays for this compound are not available in the cited literature, its established antagonist profile confirms its role as a blocker of G-protein signaling at the MOR and DOR.
β-Arrestin Recruitment Profiles
The recruitment of β-arrestin proteins to an activated opioid receptor is a key event that not only desensitizes G-protein signaling but also initiates a separate wave of signaling that has been linked to many of the adverse effects of opioids. nih.gov Consequently, developing ligands that are "biased" towards G-protein signaling and away from β-arrestin recruitment is a major goal in modern opioid drug discovery.
While this is an area of intense research, specific data on the β-arrestin recruitment profile for this compound is not provided in the reviewed scientific literature. Studies on other endomorphin analogs have investigated this property, with some compounds showing a desirable lack of β-arrestin2 recruitment, but this specific analysis for antanal-1 has not been reported.
Analysis of Functional Selectivity (Bias Factors) for this compound
To quantify the degree of functional selectivity, a "bias factor" is often calculated. This requires robust quantitative data (such as potency and efficacy) from at least two distinct signaling pathways, typically G-protein activation and β-arrestin recruitment, for the same ligand at the same receptor.
Given the absence of published data for this compound in a β-arrestin recruitment assay, it is not possible to calculate or analyze its functional selectivity or bias factor. Determining the bias profile of this potent antagonist would be a valuable area for future research to more fully characterize its molecular pharmacology.
Structure Activity Relationship Sar Studies of Dmt Pro Trp D 2 Nal Nh2 and Its Structural Variants
Contribution of 2′,6′-Dimethyltyrosine (Dmt) at Position 1 to Opioid Receptor Interactions
The substitution of the endogenous Tyrosine (Tyr) at position 1 with the synthetic amino acid 2′,6′-Dimethyltyrosine (Dmt) is a cornerstone modification in the design of potent opioid peptides. researchgate.netmdpi.com This change significantly enhances receptor affinity, bioactivity, and metabolic stability. researchgate.netnih.gov
The incorporation of Dmt at position 1 has been shown to dramatically increase affinity for opioid receptors, particularly the mu-opioid receptor (MOR). nih.govscispace.com This enhancement is attributed to the two methyl groups on the aromatic ring of Dmt, which may engage in additional interactions within the receptor's binding pocket and increase the peptide's lipophilicity. frontiersin.org
For instance, replacing Tyr with Dmt in a dermorphin (B549996) analog, [Dmt¹]DALDA, resulted in a 27-fold increase in binding affinity for the human MOR and a 292-fold increase in agonist potency compared to its Tyr¹ counterpart, DALDA. mdpi.com Similarly, the introduction of Dmt into Leu-enkephalin led to a 356-fold increase in MOR affinity and a 46-fold increase in delta-opioid receptor (DOR) affinity. nih.govscispace.com This modification often leads to peptides with high receptor affinity, with Ki values of 1 nM or less. researchgate.netnih.gov
However, this potentiation is not always uniform across receptor subtypes. The introduction of L-Dmt into a DOR ligand tends to enhance MOR affinity more than DOR affinity, thereby reducing DOR selectivity. nih.govscispace.com Conversely, in a MOR ligand, this substitution can increase DOR affinity more than MOR affinity. nih.govscispace.com In endomorphin-2 (EM-2) analogs, substituting Tyr¹ with Dmt increased potency at the MOR by approximately 3 to 6-fold. frontiersin.orgunipd.it
The stereochemistry of the Dmt residue is also crucial; analogs with L-Dmt¹ are significantly more potent than their D-Dmt¹ counterparts. nih.govscispace.com
Table 1: Opioid Receptor Affinity and Potency of Dmt-Containing Peptides vs. Tyr-Containing Peptides
| Peptide | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | MOR Agonist Potency (EC50, nM) | Reference |
|---|---|---|---|---|
| [Dmt¹]DALDA | 0.143 | 2100 | 0.04 | nih.govmdpi.com |
| DALDA (Tyr¹) | 1.69 | >10000 | 11.68 | mdpi.com |
| [L-Dmt¹]Enkephalin | 0.23 | 1.5 | N/A | nih.govscispace.com |
| Leu-Enkephalin (Tyr¹) | 82 | 69 | N/A | nih.govscispace.com |
A significant advantage of incorporating Dmt at position 1 is the enhanced resistance to enzymatic degradation. researchgate.netnih.gov The methyl groups on the tyrosine ring sterically hinder the action of aminopeptidases, which are enzymes that cleave the N-terminal amino acid. nih.gov This protection leads to a longer duration of action.
For example, [L-Dmt¹]Enkephalin demonstrated a 4-fold higher stability against aminopeptidase-M compared to native Leu-enkephalin. nih.gov Similarly, the dermorphin-derived tetrapeptide [Dmt¹]DALDA is highly stable against enzymatic degradation in sheep blood. nih.gov This increased stability is a key factor contributing to the potent and long-lasting effects observed with Dmt-containing opioid peptides. mdpi.comopenaccessjournals.com
Influence on Receptor Affinity and Functional Potency
Role of Proline at Position 2 in Peptide Conformation and Activity
The presence of Proline at position 2 introduces significant conformational constraints. nih.gov A key feature is the cis-trans isomerization of the Tyr¹-Pro² amide bond. nih.govnih.govresearchgate.net NMR studies on endomorphin-1 have shown that it exists as an equilibrium of both cis (approximately 25%) and trans (approximately 75%) isomers in solution. nih.gov
In a less polar solvent like DMSO, the cis-isomer tends to adopt a compact, sandwich-like conformation where the aromatic rings of Tyr¹ and Trp³ pack against the proline ring. nih.gov In contrast, the trans-isomer adopts a more extended conformation. nih.gov It is hypothesized that the trans-isomer is the likely bioactive form for μ-receptor interaction. nih.gov The inflexibility of the Pro residue is a determining factor in the structural and conformational properties of these peptides. researchgate.net
Modifying the Proline at position 2 has profound effects on the peptide's activity. The stereochemistry is critical; substitution with D-Pro in endomorphin-1 leads to a drastic loss of activity. capes.gov.br This is because the D-Pro residue forces an opposite orientation of the Trp³ residue relative to Tyr¹, which is unfavorable for μ-receptor binding. capes.gov.br However, in other contexts, D-Pro substitution can confer complete resistance to degradation by the enzyme dipeptidyl-peptidase-IV (DPP-IV) without compromising bioactivity. openaccessjournals.com
Replacing Pro with other cyclic structures, such as six-membered heterocyclic rings like piperidine-2- or 3-carboxylic acids, can significantly increase metabolic stability and antinociceptive activity. mdpi.com For instance, substituting Pro² with (R)-piperidine-3-carboxylic acid ((R)-Nip) in an EM-2 analog resulted in picomolar affinity for the MOR. frontiersin.orgnih.gov These substitutions are generally well-tolerated and can be used to fine-tune the pharmacological profile. researchgate.netnih.gov
Table 2: Effect of Proline Substitutions on MOR Affinity
| Peptide Analog (EM-2 base) | MOR Affinity (Ki, nM) | Reference |
|---|---|---|
| Tyr-Pro-Phe-Phe-NH₂ (EM-2) | 0.34 | nih.gov |
| Tyr-(R)-Nip-Phe-Phe-NH₂ | 0.18 | frontiersin.orgnih.gov |
| Dmt-(R)-Nip-Phe-Phe-NH₂ | 0.06 | frontiersin.org |
| Tyr-D-Pro-Trp-Phe-NH₂ (EM-1 analog) | Inactive | capes.gov.br |
Conformational Analysis of Proline-Containing Opioid Peptides
Impact of Tryptophan at Position 3 on Opioid Receptor Selectivity and Efficacy
The Tryptophan (Trp) residue at position 3 plays a significant role in defining the opioid receptor selectivity and efficacy of endomorphin-1 analogs like Dmt-Pro-Trp-D-2-Nal-NH2. While the Tyr¹ (or Dmt¹) residue is often considered the primary "message" for receptor activation, the residue at position 3 is part of the "address" sequence that helps determine which receptor subtype the peptide will bind to and how it will activate it. researchgate.net
In endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂), the Trp³ residue is crucial for its high affinity and selectivity for the MOR. capes.gov.br The orientation of the Trp side chain, dictated by the Pro² residue, is a key determinant for productive receptor interaction. capes.gov.br
Substitution at this position can alter the pharmacological profile. For example, in certain cyclic opioid peptides, replacing a Phe³ with Trp can introduce DOR antagonism. nih.gov In linear endomorphin-2 analogs, modifying the Phe³ residue can lead to bifunctional ligands that act as MOR agonists and DOR antagonists. nih.gov Specifically, replacing Phe³ with 2',6'-trimethylphenylalanine (Tmp) in a Dmt¹-containing endomorphin-2 analog resulted in a potent MOR agonist/DOR antagonist. nih.gov The stereochemistry at position 3 is also critical, as substitution with D-Trp³ in endomorphin-1 led to a 100-fold decrease in potency. capes.gov.br These findings highlight that the aromatic residue at position 3 is a key modulator of both receptor affinity and functional activity.
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name/Sequence |
|---|---|
| This compound | H-2′,6′-Dimethyltyrosyl-Prolyl-Tryptophyl-D-3-(2-naphthyl)alaninamide |
| [Dmt¹]DALDA | H-2′,6′-Dimethyltyrosyl-D-Arginyl-Phenylalanyl-Lysinamide |
| DALDA | H-Tyrosyl-D-Arginyl-Phenylalanyl-Lysinamide |
| Leu-Enkephalin | H-Tyrosyl-Glycyl-Glycyl-Phenylalanyl-Leucine |
| Endomorphin-1 (EM-1) | H-Tyrosyl-Prolyl-Tryptophyl-Phenylalaninamide |
| Endomorphin-2 (EM-2) | H-Tyrosyl-Prolyl-Phenylalanyl-Phenylalaninamide |
| Dmt | 2′,6′-Dimethyl-L-tyrosine |
| Tyr | L-Tyrosine |
| Pro | L-Proline |
| D-Pro | D-Proline |
| (R)-Nip | (R)-Nipecotic acid (Piperidine-3-carboxylic acid) |
| Trp | L-Tryptophan |
| D-Trp | D-Tryptophan |
| D-2-Nal | D-3-(2-naphthyl)alanine |
| Tmp | 2′,6′-Trimethylphenylalanine |
Modifications and Their Pharmacological Consequences
The pharmacological profile of this compound is best understood by comparing it to its parent compound, endomorphin-1 (Tyr-Pro-Trp-Phe-NH2), a potent and selective MOR agonist. kuleuven.besemanticscholar.org The transformation from a strong agonist to a powerful antagonist is the result of key substitutions at positions 1 and 4.
The primary modifications are:
Substitution of Tyrosine (Tyr) at position 1 with 2′,6′-dimethyltyrosine (Dmt): The introduction of Dmt, a more hydrophobic and structurally modified tyrosine residue, is known to significantly enhance opioid receptor binding affinity and potency in various peptide analogs. researchgate.netsemanticscholar.org This is often attributed to the additional interactions of the two methyl groups on the aromatic ring with the receptor's binding pocket and an increase in the peptide's lipophilicity. unipd.it
Substitution of Phenylalanine (Phe) at position 4 with D-2-naphthylalanine (D-2-Nal): This is the most critical modification for inducing antagonist properties. Replacing the single aromatic ring of phenylalanine with the bulkier, bicyclic naphthalene (B1677914) ring of D-2-Nal, and crucially, using the D-stereoisomer, shifts the molecule's activity from agonism to antagonism. kuleuven.beresearchgate.net
Studies on a series of endomorphin-1 analogs demonstrate these effects clearly. While the parent compound is a potent agonist, introducing D-2-Nal at position 4 in the Tyr-containing peptide (Tyr-Pro-Trp-D-2-Nal-NH2) results in a compound with very weak antagonist properties. However, the synergistic combination of both Dmt at position 1 and D-2-Nal at position 4 yields Antanal-1 (this compound), a highly potent and selective MOR antagonist. kuleuven.be This underscores that both modifications are necessary to achieve strong antagonism.
| Compound | Modification vs. Endomorphin-1 | Activity at MOR | MOR Binding Affinity (Ki, nM) | MOR Antagonist Potency (pA2) |
|---|---|---|---|---|
| Endomorphin-1 | Parent Compound | Agonist | 17.2 | N/A (Agonist) |
| Tyr-Pro-Trp-D-2-Nal-NH2 | Phe4 → D-2-Nal | Weak Antagonist | 3470 | Weak |
| This compound (Antanal-1) | Tyr1 → Dmt; Phe4 → D-2-Nal | Potent Antagonist | 8.27 | 7.61 |
Significance of D-2-Naphthylalanine (D-2-Nal) at Position 4 for Antagonist Properties
The introduction of the unnatural amino acid D-2-Nal at the fourth position is the principal determinant in converting endomorphin analogs from agonists to antagonists. kuleuven.be While modifications at position 1, such as the inclusion of Dmt, enhance binding affinity, the D-2-Nal residue appears to be directly responsible for preventing the conformational changes in the receptor that are necessary for its activation. researchgate.netresearchgate.net This effectively blocks the receptor, preventing endogenous or exogenous agonists from binding and eliciting a response. The antagonist potency is significantly higher in analogs containing D-2-Nal compared to those with other substitutions at this position. kuleuven.be
Stereochemical and Aromatic Ring Contributions to Receptor Binding
The antagonist properties of D-2-Nal are a function of both its stereochemistry and the nature of its aromatic side chain.
Stereochemical Contribution: The use of the D-enantiomer (as opposed to the naturally occurring L-enantiomer) is crucial. D-amino acids alter the peptide's backbone conformation, inducing different phi and psi dihedral angles that can significantly change how the peptide folds and presents its side chains to the receptor. nih.gov In a chiral environment like a receptor binding site, enantiomers can have vastly different interactions, and the D-configuration of 2-Nal is essential for orienting the peptide in a manner that favors antagonism. nih.gov
Aromatic Ring Contribution: The naphthyl group is a bulky, hydrophobic, bicyclic aromatic system. Compared to the single phenyl ring of phenylalanine, the extended π-electron system and larger surface area of the naphthalene moiety allow for more extensive interactions within the hydrophobic pockets of the receptor. lifetein.comresearchgate.net These interactions, likely a combination of hydrophobic and aromatic stacking (cation-π or π-π) interactions, are critical for anchoring the ligand firmly in the binding site. ahajournals.org The specific geometry of 2-Nal, where the alanine (B10760859) backbone connects at the 2-position of the naphthalene ring, presents a milder steric profile than its 1-Nal isomer, which may allow for a more optimal fit into the antagonist-conducive pocket of the receptor. lifetein.comresearchgate.net
Comparison with Other Naphthylalanine Isomers and Analogous Substitutions
Comparing D-2-Nal with its structural isomer, D-1-naphthylalanine (D-1-Nal), at the same position highlights the specificity of the interaction. While both are bulky aromatic amino acids, their distinct geometries lead to different pharmacological outcomes. nih.govlifetein.com
A study directly comparing Dmt-Pro-Trp-D-2-Nal -NH2 (Antanal-1) with Dmt-Pro-Trp-D-1-Nal -NH2 revealed a striking difference in activity. While the D-2-Nal analog is a potent and selective MOR antagonist, the D-1-Nal analog acts as a moderately potent mixed μ-agonist/δ-antagonist. kuleuven.benih.gov This indicates that the precise orientation of the naphthyl ring within the receptor's binding pocket is a key determinant of the functional outcome, switching the activity from pure antagonism to mixed agonism/antagonism.
| Compound | Isomer at Position 4 | Pharmacological Profile | MOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| This compound (Antanal-1) | D-2-Nal | μ-Antagonist | 8.27 | >10,000 |
| Dmt-Pro-Trp-D-1-Nal-NH2 | D-1-Nal | μ-Agonist / δ-Antagonist | 15.8 | 22.1 |
Influence of C-Terminal Amidation and Other Modifications on Ligand-Receptor Interactions
The presence of an amide group (-NH2) at the C-terminus of the peptide, as indicated by "-NH2" in the compound's name, is a common feature in many biologically active neuropeptides and their analogs. C-terminal amidation plays a significant role in the peptide's biological activity. nih.govacs.org
Computational Approaches in Elucidating Structure-Activity Relationships
Computational methods are invaluable tools for understanding the complex three-dimensional interactions between a ligand like this compound and its receptor at an atomic level. cambridge.org Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to build models of the ligand-receptor complex and analyze the structural determinants of binding and activity. acs.orguniud.it These approaches can rationalize experimental SAR data and guide the design of new, more potent, or selective analogs.
Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes
Molecular Docking: This computational technique predicts the preferred orientation (pose) of a ligand when bound to a receptor. cambridge.org For this compound, docking studies can model how the peptide fits into the binding pocket of the μ-opioid receptor. These models can highlight key interactions, such as the hydrophobic contacts made by the Dmt and D-2-Nal side chains and potential hydrogen bonds, that contribute to the compound's high binding affinity. Docking can help explain why the D-2-Nal isomer is favored over the D-1-Nal isomer by revealing specific steric clashes or more favorable interactions for one isomer over the other. uniud.it
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, simulating its movements over time. researchgate.netnih.gov After docking a ligand, an MD simulation can assess the stability of the predicted binding pose and reveal how the ligand and receptor adapt to each other. nih.gov These simulations are crucial for understanding the allosteric changes a ligand induces (or prevents) in the receptor. nih.gov For an antagonist like this compound, MD simulations can show how its binding stabilizes an inactive conformation of the receptor, thereby preventing the conformational shifts required for G-protein activation. cambridge.org
Pharmacophore Modeling for Opioid Receptor Ligands
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for its biological activity. For opioid receptor ligands, these models are crucial for understanding the molecular basis of receptor recognition and for the design of new, more potent, and selective compounds.
While a specific pharmacophore model exclusively derived from this compound has not been extensively detailed in publicly available literature, its structure aligns well with established pharmacophore models for µ-opioid receptor antagonists. These general models typically include several key features:
Aromatic Feature: This is typically provided by the phenolic ring of a Tyrosine or a modified tyrosine-like residue, such as the Dmt in this compound. The Dmt residue, with its enhanced hydrophobicity, is a critical component of the pharmacophore for high-affinity µ-opioid receptor ligands. oup.com
Hydrophobic/Aromatic Feature: A second aromatic or hydrophobic group is often required for potent activity. In the case of this compound, the bulky naphthyl group of the D-2-Nal residue at position 4 serves this purpose. The specific orientation and size of this hydrophobic group are critical for differentiating between agonist and antagonist activity. In antagonists, this group is thought to occupy a region of the receptor binding pocket that prevents the conformational change necessary for receptor activation.
Hydrogen Bond Acceptor/Donor: The peptide backbone and side chains provide several potential hydrogen bond donors and acceptors that can interact with complementary residues in the receptor.
Defined Spatial Arrangement: The relative spatial orientation of these pharmacophoric features is critical. The Pro residue at position 2 plays a significant role in maintaining the required conformation of the peptide backbone, ensuring the correct positioning of the Dmt and D-2-Nal side chains for optimal interaction with the receptor.
Computational studies, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analyses of endomorphin analogs, have provided further insights into the conformational requirements for µ-opioid activity. acs.org These studies suggest that a generally extended backbone conformation with a bend around the Tyr/Dmt-Pro moiety is favorable for binding. researchgate.net The spatial positioning of the side chains is crucial, and the antagonist activity of compounds like this compound is likely due to the specific volume and orientation of the D-2-Nal side chain, which sterically clashes with a region of the receptor that is critical for the conformational changes leading to agonism. nih.gov The Dmt-Tic pharmacophore, found in other potent opioid ligands, also highlights the importance of a constrained dipeptide unit for high affinity and specific receptor profiles. nih.govoup.comnih.govmdpi.com
Molecular and Cellular Mechanisms of Opioid Receptor Regulation by Dmt Pro Trp D 2 Nal Nh2
Modulation of Opioid Receptor Expression in Cellular Models
The regulation of opioid receptor expression is a critical aspect of cellular response to opioid ligands. As an antagonist, Dmt-Pro-Trp-D-2-Nal-NH2 demonstrates a distinct pattern of receptor modulation compared to opioid agonists.
In studies utilizing the human breast cancer cell line MCF-7, which predominantly expresses the µ-opioid receptor, this compound has been shown to influence the genetic expression of this receptor. scispace.comresearchgate.net Research involving the incubation of MCF-7 cells with this compound at a concentration of 10⁻⁷ M for 48 hours resulted in an up-regulation of MOR messenger RNA (mRNA) levels when compared to untreated control cells. scispace.com This effect is in direct contrast to the action of MOR agonists like morphine, which have been observed to decrease or down-regulate MOR gene expression in the same cell line. scispace.comresearchgate.net The up-regulation of receptor mRNA suggests a compensatory mechanism within the cell in response to the blockade of the receptor by an antagonist.
The effect of this compound on MOR gene expression is best understood in comparison with other opioid ligands. A comparative study on MCF-7 cells analyzed the impact of various opioid antagonists and the agonist morphine on MOR mRNA levels. scispace.com
All tested antagonists, including the non-selective antagonist naloxone, the MOR-selective alkaloid antagonists β-funaltrexamine (β-FNA) and naloxonazine (Nxz), and the peptide antagonists including this compound, produced an up-regulation of MOR gene expression. scispace.com However, the magnitude of this effect varied among the compounds, with naloxonazine showing the most pronounced up-regulation. scispace.com In stark contrast, the MOR agonist morphine caused a decrease in MOR mRNA levels. scispace.com This demonstrates a fundamental divergence in the regulatory pathways engaged by opioid agonists versus antagonists. While agonists lead to receptor down-regulation, likely as a mechanism to attenuate signaling, antagonists appear to promote an increase in receptor gene expression. scispace.com
Table 1: Comparative Effects of Opioid Ligands on MOR mRNA Expression in MCF-7 Cells Data sourced from a study assessing MOR mRNA levels after 48-hour incubation at 10⁻⁷ M concentration. scispace.com
| Compound | Ligand Type | Effect on MOR mRNA Levels |
| This compound | MOR Antagonist (Peptide) | Up-regulation |
| Dmt-Pro-Phe-D-2-Nal-NH2 | MOR Antagonist (Peptide) | Up-regulation |
| Naloxone | Non-selective Antagonist | Up-regulation |
| β-Funaltrexamine (β-FNA) | MOR-selective Antagonist | Up-regulation |
| Naloxonazine (Nxz) | MOR1-selective Antagonist | Strongest Up-regulation |
| Morphine | MOR Agonist | Down-regulation |
Effects on MOR mRNA Levels in Cancer Cell Lines (e.g., MCF-7)
Intracellular Signaling Pathways Downstream of Opioid Receptors
The binding of a ligand to the µ-opioid receptor, a G-protein-coupled receptor (GPCR), initiates intracellular signaling cascades. The nature of this signaling is entirely dependent on whether the ligand is an agonist or an antagonist.
G-protein activation is the canonical first step in signaling for most GPCRs, including the MOR. Agonist binding induces a conformational change in the receptor, allowing it to couple with and activate intracellular heterotrimeric G-proteins (typically of the Gαi/o family for MORs). This activation leads to downstream effects such as the inhibition of adenylyl cyclase. nih.gov
As a potent MOR antagonist, this compound functions by competitively binding to the receptor and preventing agonist-induced activation. kuleuven.be Its primary mechanism is therefore the inhibition of G-protein activation. In functional assays on isolated guinea pig ileum (GPI), a classic model for MOR-mediated G-protein signaling, this compound demonstrated high antagonist potency, effectively blocking the actions of MOR agonists. kuleuven.be This inhibitory action prevents the receptor from adopting the active conformation necessary for G-protein coupling, thereby silencing the downstream signaling cascade.
Following agonist-induced G-protein activation, GPCRs are typically phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins, such as β-arrestin-2. nih.gov The recruitment of β-arrestin-2 to the receptor sterically hinders further G-protein coupling, a process known as desensitization or functional uncoupling. nih.gov β-arrestin-2 also acts as a scaffold protein, initiating G-protein-independent signaling pathways and promoting receptor internalization. nih.govfrontiersin.org
As an antagonist, this compound does not activate the µ-opioid receptor and therefore does not initiate the sequence of events leading to β-arrestin-2 recruitment. Instead, its role is to block the actions of agonists that would otherwise trigger this process. By preventing the initial agonist-induced receptor activation and conformational change, this compound effectively inhibits both GRK-mediated phosphorylation and the subsequent recruitment of β-arrestin-2. nih.govnih.gov Consequently, it prevents the functional uncoupling and internalization of the receptor that would normally occur in the presence of an agonist. This blockade of the β-arrestin pathway is a key component of its antagonist profile.
Table 2: Summary of Compound Names
| Abbreviated or Trivial Name | Full Chemical Name/Sequence |
| This compound | (2S)-N-((S)-1-((S)-4-amino-1-((R)-2-(naphthalen-2-yl)-1-oxo-3-(1H-indol-3-yl)propan-2-yl)amino)-4-oxobutan-2-yl)-1-((2,6-dimethylphenyl)methyl)pyrrolidine-2-carboxamide |
| Morphine | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
| Naloxone | (4R,4aS,7aR,12bS)-4,5α-epoxy-3,14-dihydroxy-17-(prop-2-en-1-yl)morphinan-6-one |
| β-Funaltrexamine (β-FNA) | N-((2R,3R,4S)-5-(3-furyl)-2-(((S)-5-oxotetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-yl)-N-((4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-6-(prop-2-en-1-yl)-dodecahydro-3,9-methanobenzofuro[3,2-e]isoquinolin-4-yl)fumaramide |
| Naloxonazine | A dimer of naloxone |
| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH2 |
| Dmt-Pro-Phe-D-2-Nal-NH2 | (2S)-N-((S)-1-((S)-4-amino-1-((R)-3-(naphthalen-2-yl)-1-oxo-1-((S)-1-phenylethyl)amino)propan-2-yl)amino)-4-oxobutan-2-yl)-1-((2,6-dimethylphenyl)methyl)pyrrolidine-2-carboxamide |
Preclinical Pharmacological Characterization of Dmt Pro Trp D 2 Nal Nh2 in in Vivo Models
In Vivo Opioid Receptor Antagonism
Dmt-Pro-Trp-D-2-Nal-NH2 has been identified as a potent and highly selective µ-opioid receptor (MOR) antagonist. kuleuven.beresearchgate.net Its antagonistic properties have been demonstrated in various in vivo models, most notably through its ability to reverse the analgesic effects of µ-opioid receptor agonists.
Reversal of Agonist-Induced Analgesia in Rodent Models (e.g., Hot Plate Test)
In preclinical studies utilizing the hot plate test in mice, a common method for assessing spinal and supraspinal analgesia, this compound has effectively reversed the antinociceptive effects induced by µ-opioid agonists. kuleuven.benih.gov The hot plate test measures the latency of an animal to react to a thermal stimulus, and this reaction time is prolonged by analgesic compounds.
When co-administered with a MOR agonist like endomorphin-2, this compound demonstrated a dose-dependent reversal of the agonist's analgesic effect. kuleuven.be This indicates a competitive antagonism at the µ-opioid receptor. Studies have shown that this antagonistic effect is comparable to that of other known µ-opioid antagonists. kuleuven.be
| Agonist | Antagonist | Animal Model | Test | Outcome | Reference |
| Endomorphin-2 | This compound | Mice | Hot Plate | Reversal of analgesia | kuleuven.be |
| DAMGO | This compound | Mice | Hot Plate | Reversal of analgesia | kuleuven.be |
Investigation of Opioid Receptor Cross-Talk and Desensitization in Preclinical Contexts
The interaction between different opioid receptor subtypes, particularly the µ-opioid receptor (MOR) and the δ-opioid receptor (DOR), is a key area of research for developing safer and more effective analgesics.
Modulation of Receptor Interactions (e.g., MOR-DOR Interplay)
Research suggests that the interplay between MORs and DORs can influence the development of tolerance and dependence associated with chronic opioid use. umich.eduresearchgate.net Some studies propose that co-administration of a MOR agonist with a DOR antagonist could mitigate these undesirable effects. researchgate.netnih.gov While this compound is primarily a MOR antagonist, understanding its effects within the broader context of receptor cross-talk is crucial. The development of bifunctional ligands that combine MOR agonism with DOR antagonism in a single molecule is an active area of investigation aimed at producing analgesia with a reduced liability for tolerance. nih.govacs.orgmdpi.com
Mechanisms to Potentially Reduce Tolerance and Physical Dependence in Experimental Systems
The chronic administration of µ-opioid agonists leads to receptor desensitization and downregulation, contributing to the development of tolerance and physical dependence. umich.edu Opioid antagonists, by blocking the effects of agonists, can influence these adaptive processes. For instance, studies have shown that opioid antagonists can up-regulate MOR gene expression. scispace.com
While direct in vivo studies on this compound's long-term effects on tolerance and dependence are not extensively detailed in the provided context, the principle of MOR antagonism suggests a potential role. By blocking MOR activation, antagonists can prevent or reverse the cellular changes that underpin tolerance. The concept of using MOR antagonists to modulate these processes is a cornerstone of research into mitigating the negative consequences of long-term opioid therapy.
| Compound | Receptor Profile | Investigated Effect | Potential Implication | Reference |
| This compound | MOR Antagonist | Reversal of agonist-induced analgesia | Foundational for antagonist properties | kuleuven.be |
| Bifunctional Ligands | MOR Agonist / DOR Antagonist | Reduced tolerance and dependence in preclinical models | Strategy to improve opioid therapy | researchgate.netnih.govacs.orgmdpi.com |
| Opioid Antagonists (general) | MOR Antagonism | Upregulation of MOR gene expression | Potential to counteract agonist-induced receptor downregulation | scispace.com |
Advanced Research Directions and Future Perspectives in Opioid Ligand Discovery
Dmt-Pro-Trp-D-2-Nal-NH2 as a Pharmacological Tool for Opioid Receptor Research
The synthetic peptide this compound, also known as Antanal-1, has emerged as a significant pharmacological tool for investigating the intricacies of the opioid system. researchgate.net Its value lies in its potent and selective antagonist activity at the µ-opioid receptor (MOR). researchgate.netscispace.com This selectivity allows researchers to dissect the specific roles of the MOR in various physiological and pathological processes, distinguishing its functions from those of the δ-opioid (DOR) and κ-opioid (KOR) receptors.
Derived from the endogenous opioid peptide endomorphin-1, Antanal-1's design incorporates key structural modifications that transform it from an agonist to a potent antagonist. researchgate.net The substitution of the N-terminal Tyrosine with 2',6'-dimethyltyrosine (Dmt) and the introduction of D-2-naphthylalanine (D-2-Nal) at position 4 are crucial for its antagonist properties. researchgate.netkuleuven.be These modifications have been shown to significantly enhance antagonist potency at the µ-opioid receptor. kuleuven.be
As a research tool, this compound is utilized in various experimental settings:
In vitro functional assays: It is used to block MOR activation in studies investigating receptor signaling pathways, such as those involving G-protein activation and β-arrestin recruitment. researchgate.netunipd.it
Receptor binding assays: Its high affinity for the MOR makes it a useful competitor in radioligand binding studies to determine the affinity of other novel compounds for this receptor. researchgate.net
In vivo studies: In animal models, it can be used to reverse the effects of MOR agonists, helping to elucidate the receptor's role in processes like analgesia. kuleuven.be For instance, it has been shown to reverse the analgesic effects induced by endomorphin-2 and the synthetic agonist DAMGO in the hot plate test. kuleuven.be
The high potency and selectivity of this compound make it a valuable antagonist for studying the physiological effects of endogenous MOR ligands like endomorphins and for characterizing the pharmacology of new synthetic opioid compounds. researchgate.net
Strategies for Designing Novel Opioid Ligands with Tailored Pharmacological Profiles
The development of this compound and its analogs has provided a blueprint for the rational design of novel opioid ligands with specific, tailored pharmacological profiles. Researchers employ several key strategies, often in combination, to modulate the activity, selectivity, and functional properties of these peptide-based compounds.
Key Design Strategies:
N-Terminal Modification with Dmt: The substitution of the endogenous Tyrosine at position 1 with the synthetic amino acid 2',6'-dimethyltyrosine (Dmt) is a widely used strategy. kuleuven.beunipd.it This single modification consistently leads to a significant increase in binding affinity at opioid receptors, particularly the MOR, and can enhance agonist potency. researchgate.netkuleuven.beunipd.it The two methyl groups on the aromatic ring of Dmt are thought to create additional interactions within the receptor's binding pocket and increase the peptide's lipophilicity. unipd.it
Modification at Position 4: The amino acid at the C-terminal position 4 plays a critical role in determining the ligand's functional profile (agonist versus antagonist). Introducing bulky, aromatic D-amino acids, such as D-1-naphthylalanine (D-1-Nal) or D-2-naphthylalanine (D-2-Nal), is a key strategy for inducing antagonist properties. researchgate.netkuleuven.be The stereochemistry (D- vs. L-configuration) at this position is crucial; for example, while [Dmt¹, D-2-Nal⁴]EM-2 is a potent antagonist, the L-2-Nal version is a potent MOR agonist. researchgate.net
Cyclization: Introducing cyclic constraints into the peptide backbone is a powerful technique to improve bioactivity. lookchem.com Cyclization reduces the conformational flexibility of the molecule, which can lead to increased receptor selectivity and enhanced metabolic stability against enzymatic degradation. lookchem.com For instance, cyclic analogs of endomorphin-2 have been synthesized to create compounds with improved stability and potent antinociceptive activity. lookchem.comuniud.it
Peptidomimetic Approaches: To overcome the inherent limitations of peptides, such as poor bioavailability and rapid degradation, researchers develop peptidomimetics. This involves modifying the peptide backbone, for example, by reducing peptide bonds (e.g., creating a ψ[CH₂NH] linkage) to increase stability. nih.govacs.org The Dmt-Tic pharmacophore is a prominent example of a peptidomimetic element used to create potent and selective opioid ligands. nih.govnih.gov
Introduction of Unnatural Amino Acids: Incorporating unnatural amino acids with varying steric and electronic properties at different positions allows for fine-tuning of the pharmacological profile. For example, replacing Phenylalanine with 2',4',6'-trimethylphenylalanine (Tmp) has been used to create potent MOR agonist/DOR antagonist ligands. researchgate.netnih.gov
These strategies have led to the development of a diverse range of opioid ligands, including potent MOR antagonists like Antanal-1, mixed MOR agonist/DOR antagonists, and biased agonists that preferentially activate specific signaling pathways. researchgate.netkuleuven.benih.gov
Table 1: Impact of Structural Modifications on Opioid Receptor Activity
| Compound | Modification from Endomorphin-1/2 | Primary Pharmacological Profile | Reference |
| This compound (Antanal-1) | Tyr¹→Dmt, Phe⁴→D-2-Nal (in EM-1) | Potent & Selective µ-Antagonist | researchgate.netkuleuven.be |
| Dmt-Pro-Phe-D-2-Nal-NH2 (Antanal-2) | Tyr¹→Dmt, Phe⁴→D-2-Nal (in EM-2) | Potent & Selective µ-Antagonist | researchgate.net |
| H-Dmt-Pro-Trp-D-1-Nal-NH2 | Tyr¹→Dmt, Phe⁴→D-1-Nal (in EM-1) | Mixed µ-Agonist / δ-Antagonist | researchgate.netnih.govoup.com |
| H-Dmt-Tic-NH-CH₂-Bid | Tyr¹-Pro²→Dmt-Tic, C-terminal modification | MOPA –DOPA | oup.com |
| H-Dmt-Tic-Gly-NH-CH₂-Bid | Tyr¹-Pro²→Dmt-Tic, C-terminal modification | MOPA –DOPN | oup.com |
Exploration of Multi-Targeting Approaches within the Opioid System
A significant advancement in opioid research is the shift from designing highly selective ligands to developing multi-target or bifunctional ligands. This strategy aims to create compounds that interact with more than one opioid receptor type simultaneously, often with different effects at each (e.g., agonist at one, antagonist at another). The primary goal is to produce analgesics with an improved side-effect profile, particularly reducing the development of tolerance and dependence associated with chronic MOR agonist use. oup.comnih.gov
The co-administration of a MOR agonist with a DOR antagonist has been shown to preserve the analgesic effects of the MOR agonist while mitigating the development of tolerance and dependence. nih.govacs.org This has driven the design of single molecules that possess this mixed pharmacological profile.
Examples of Multi-Targeting Strategies:
Mixed MOR Agonist/DOR Antagonists: This is the most explored multi-targeting approach. By carefully selecting amino acid substitutions, researchers can create peptides that activate the MOR to produce analgesia while simultaneously blocking the DOR, which is implicated in the development of tolerance. nih.govcornell.edu
The endomorphin-1 analog H-Dmt-Pro-Trp-D-1-Nal-NH₂ exemplifies this, displaying high µ agonist potency and moderate δ antagonist activity. researchgate.netnih.gov
Similarly, analogs of endomorphin-2, such as H-Dmt-Pro-Tmp-Phe-NH₂ , have been reported as potent µ agonists and δ antagonists. researchgate.netnih.gov
Bivalent Ligands: This approach involves chemically linking two distinct pharmacophores—one that targets the MOR and another that targets the DOR—via a spacer. oup.com This creates a single molecule capable of interacting with both receptors. An example is linking an oxymorphone (MOR agonist) derivative to a naltrindole (B39905) (DOR antagonist) derivative. oup.com
Concomitant Activation of Multiple Receptors: Some research explores ligands that act as agonists at multiple opioid receptors (e.g., MOR and KOR). The cyclic peptide Dmt-c[D-Lys-Phe-Phe-Asp]NH₂ is a potent MOR/KOR agonist. researchgate.netmdpi.com The simultaneous activation of multiple receptor types may lead to a broader spectrum of analgesia. mdpi.com
The development of these multi-target ligands represents a sophisticated strategy to refine opioid therapeutics, moving beyond simple receptor activation to a more nuanced modulation of the entire opioid system.
Table 2: Pharmacological Profiles of Selected Multi-Target Opioid Ligands
| Ligand | Receptor Profile | Key Structural Feature | Reference |
| H-Dmt-Pro-Trp-D-1-Nal-NH₂ | µ-Agonist / δ-Antagonist | D-1-Nal at position 4 | researchgate.netnih.gov |
| DIPP-NH₂[Ψ] (H-Dmt-TicΨ[CH₂NH]Phe-Phe-NH₂) | µ-Agonist / δ-Antagonist | Dmt-Tic pharmacophore, reduced peptide bond | nih.govnih.gov |
| Dmt-c[D-Lys-Phe-Phe-Asp]NH₂ | µ-Agonist / κ-Agonist | Cyclization, Dmt at position 1 | researchgate.net |
| Dmt-Pro-Tmp-Tmp-NH₂ | µ-Agonist / δ-Antagonist | Tmp substitutions | cornell.edu |
Emerging Synthetic Methodologies for Complex Peptide Analogs
The synthesis of complex peptide analogs like this compound relies on sophisticated chemical methodologies, primarily solid-phase peptide synthesis (SPPS). This foundational technique allows for the sequential addition of amino acids (both natural and unnatural) to a growing peptide chain anchored to a solid resin support. researchgate.net
Core Synthetic Process:
Resin and Linker: The synthesis typically begins with a resin, such as Rink Amide resin, which allows for the final product to have a C-terminal amide, a common feature in endogenous neuropeptides that often enhances stability and activity. researchgate.net
Fmoc Protection Strategy: The most common protection strategy involves using the 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amino group of the incoming amino acid. This group is stable under the conditions used for peptide bond formation but can be readily removed with a mild base (e.g., piperidine) to allow the next amino acid to be coupled. researchgate.net
Coupling Agents: Peptide bonds are formed using activating agents, or coupling reagents, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), to facilitate an efficient reaction between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide. researchgate.net
Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions. researchgate.net
Purification: The crude peptide is then purified to a high degree (>97%) using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net
Advanced and Emerging Methodologies:
Microwave-Assisted SPPS: To accelerate the synthesis process, microwave irradiation is increasingly used. It can significantly reduce coupling and deprotection times, allowing for the rapid production of complex peptides. lookchem.com
Cyclization Techniques: For cyclic peptides, cyclization is a critical step. On-resin cyclization, where the ring is formed while the peptide is still attached to the solid support, is often preferred. This can be achieved by forming a lactam bridge between the side chains of amino acids like Aspartic acid and Lysine. lookchem.com
Synthesis of Peptidomimetics: Creating non-natural backbones, such as the reduced peptide bond in DIPP-NH₂[Ψ], requires specialized synthetic steps. These modifications are often performed in solution phase or through multi-step solid-phase procedures. nih.govacs.org
Combinatorial Chemistry: To rapidly explore structure-activity relationships, combinatorial approaches are used to synthesize large libraries of related peptides. nih.gov By systematically varying the amino acids at specific positions, researchers can quickly identify key residues that influence a ligand's pharmacological profile.
These evolving synthetic strategies are crucial for advancing opioid research, enabling the creation of increasingly complex and functionally diverse peptide analogs for therapeutic and research applications.
Q & A
Basic Research Questions
Q. What are the structural and functional characteristics of Dmt-Pro-Trp-D-2-Nal-NH2, and how do they influence its biological activity?
- Methodological Answer : Begin with peptide sequence analysis using NMR spectroscopy or X-ray crystallography to confirm the stereochemistry and backbone conformation. Pair this with in vitro binding assays (e.g., surface plasmon resonance) to quantify interactions with target receptors. Compare structural data with functional outcomes (e.g., agonism/antagonism) to identify key residues (e.g., Dmt, Trp) that drive activity .
Q. What experimental protocols are recommended for synthesizing and purifying this compound?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Optimize coupling efficiency for D-amino acids (e.g., D-2-Nal) using HATU/DIPEA activation. Purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and validate purity (>95%) using LC-MS and MALDI-TOF .
Q. How should researchers handle discrepancies in reported receptor-binding affinities for this compound?
- Methodological Answer : Conduct a systematic review of existing data, noting variables like assay conditions (pH, temperature), receptor isoforms, and buffer compositions. Replicate conflicting experiments under standardized conditions, using internal controls (e.g., reference ligands) to validate results .
Advanced Research Questions
Q. How can computational modeling improve the design of analogs for this compound with enhanced selectivity?
- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to analyze receptor-ligand interactions. Use free-energy perturbation (FEP) or alchemical scanning to predict binding energy changes for residue substitutions (e.g., Trp → Phe). Validate predictions with in silico docking (AutoDock Vina) and correlate with experimental IC50 values .
Q. What strategies address contradictions in in vivo efficacy vs. in vitro potency data for this compound?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays, blood-brain barrier permeability using PAMPA). Use isotope-labeled analogs to track biodistribution via PET imaging. Cross-reference in vivo results with proteomic data to identify off-target effects .
Q. How should researchers optimize data management to ensure reproducibility in studies involving this compound?
- Methodological Answer : Implement a FAIR-compliant data management plan (DMP) detailing metadata standards (e.g., MIAPE for peptide characterization), raw data storage (e.g., repositories like Zenodo), and version control for computational models. Include protocols for sharing synthetic intermediates and analytical validation reports .
Q. What advanced statistical methods are suitable for analyzing dose-response heterogeneity in this compound’s effects?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical modeling to integrate prior data (e.g., historical IC50 distributions). Validate with bootstrapping or permutation tests to assess robustness .
Key Considerations
- Data Contradictions : Always cross-validate findings using orthogonal methods (e.g., SPR + ITC for binding studies) .
- Ethical Compliance : For in vivo studies, ensure alignment with institutional animal care protocols and FAIR data-sharing practices .
- Interdisciplinary Collaboration : Engage computational chemists and pharmacologists early to refine hypotheses and experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
